Vanadium trifluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

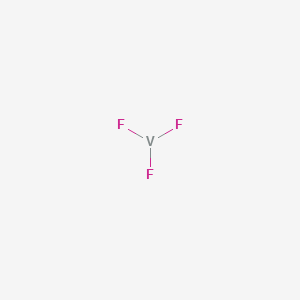

Vanadium trifluoride is a fluoride of vanadium . It is a transition metal with the chemical symbol V and atomic number 23 . The element usually combines with other elements such as oxygen, sodium, sulfur, or chloride, and occurs naturally in about 65 different minerals and in fossil fuel deposits .

Synthesis Analysis

This compound can be synthesized from V2O3 using ammonium bifluoride . The first step entails conversion to the hexafluorovanadate (III) salt using ammonium bifluoride . In the second step, the hexafluorovanadate is thermally decomposed .Molecular Structure Analysis

The molecular formula of this compound is VF3 . It has an average mass of 107.937 Da and a monoisotopic mass of 107.939171 Da . The structure of VF3 is a crystalline solid with 6 coordinate vanadium atoms with bridging fluorine atoms .Physical and Chemical Properties Analysis

This compound is a greenish-yellow powder . It has a density of 3.363 . It sublimes at bright red heat and is almost insoluble in water, alcohol, acetone, ethyl acetate, acetic anhydride, glacial acetic acid, toluene, carbon tetrachloride, chloroform, and carbon disulfide .Scientific Research Applications

Magnetic Properties and Spin Liquid States

- Magnetic Bilayer Material : Vanadium trifluoride exhibits intriguing magnetic properties. In a study, a related compound, vanadium oxyfluoride [NH4]2[C7H14N][V7O6F18] (DQVOF), showed a gapless spin liquid ground state due to its geometrically frustrated magnetic bilayer structure. This vanadium-based material represents an experimental model for S = 1/2 kagome physics (Clark et al., 2013).

Environmental and Toxicological Aspects

- Toxicological Potential : Vanadium, including its trifluoride form, has a dual nature with both toxicological potential and pharmacological activity. This aspect has garnered interest from various scientific disciplines (Ścibior et al., 2016).

Chemical and Biochemical Applications

- Vanadium Chemistry Evolution : The chemistry and biological relevance of vanadium, including this compound, have seen significant research, particularly in the understanding of its speciation in aqueous solutions and biological fluids. New types of vanadium compounds have been synthesized for therapeutic drugs or catalysts (Pessoa, 2015).

Industrial and Environmental Applications

Industrial and Environmental Uses : Vanadium compounds, including this compound, have industrial applications, especially in alloys, steel manufacturing, and as catalysts. Research on vanadium's environmental impact, particularly regarding its release into natural systems, has been emphasized (White & Levy, 2021).

Vanadium in Energy Storage : The electrical properties of vanadium oxides, including this compound, have been extensively studied for energy-related applications, such as energy storage, energy conversion, and energy utilization (Wu et al., 2013).

Safety and Hazards

Mechanism of Action

. The primary targets of this compound and their roles are not well-documented in the available literature.

Mode of Action

It’s known that vanadium compounds have been primarily investigated as potential therapeutic agents for various health issues, including cancer, atherosclerosis, and diabetes .

Biochemical Pathways

Vanadium compounds, including Vanadium trifluoride, are known to play multifaceted biological roles, such as glucose and lipid metabolism as an insulin-mimetic, antilipemic, and a potent stress alleviating agent in diabetes when administered at lower doses . They also have a role in inhibiting the intracellular enzyme protein tyrosine phosphatase, which causes the dephosphorylation at the beta subunit of the insulin receptor, thus facilitating the uptake of glucose inside the cell but only in the presence of insulin .

Result of Action

Vanadium compounds are known to have potential therapeutic implications, particularly in the treatment of diabetes mellitus .

Action Environment

It’s known that the physiological state and dose of vanadium compounds hold importance in causing toxicity .

Biochemical Analysis

Biochemical Properties

Vanadium trifluoride plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models .

Metabolic Pathways

This compound is involved in certain metabolic pathways . It interacts with various enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

It could potentially interact with various transporters or binding proteins, and could have effects on its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Properties

| { "Design of the Synthesis Pathway": "Vanadium trifluoride can be synthesized through the reaction of vanadium oxide with hydrogen fluoride gas.", "Starting Materials": ["Vanadium oxide", "Hydrogen fluoride gas"], "Reaction": [ "Add vanadium oxide to a reaction vessel", "Introduce hydrogen fluoride gas into the vessel", "Heat the mixture to a temperature of 400-500°C", "Maintain the temperature for several hours", "Cool the reaction mixture to room temperature", "Collect the solid product, which is vanadium trifluoride" ] } | |

CAS No. |

10049-12-4 |

Molecular Formula |

F3V-3 |

Molecular Weight |

107.9367 g/mol |

IUPAC Name |

vanadium;trifluoride |

InChI |

InChI=1S/3FH.V/h3*1H;/p-3 |

InChI Key |

UVZGWIPEZDZTAA-UHFFFAOYSA-K |

SMILES |

F[V](F)F |

Canonical SMILES |

[F-].[F-].[F-].[V] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]heptanoic acid](/img/structure/B159255.png)

![[Difluoro(isocyanato)methyl]benzene](/img/structure/B159266.png)

![2-Methyl[1,3]thiazolo[5,4-e][1,3]benzothiazol-7-amine](/img/structure/B159269.png)

![2-[N-methyl-4-(methylamino)-3-nitroanilino]ethanol](/img/structure/B159270.png)

![Dispiro[5.1.5.3]hexadecan-7-one](/img/structure/B159273.png)